Asenapine maléate

Vue d'ensemble

Description

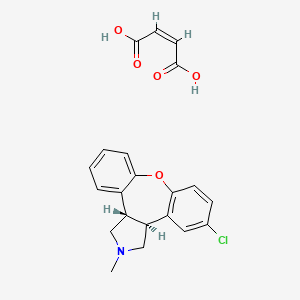

Le maléate d'asénapine est un antipsychotique atypique de deuxième génération principalement utilisé pour le traitement de la schizophrénie et de la manie aiguë associée au trouble bipolaire . Il est disponible sous forme de comprimé sublingual à dissolution rapide pour éviter un métabolisme de premier passage important, ce qui se traduit par une biodisponibilité plus élevée par rapport aux formulations orales . Le maléate d'asénapine appartient à la classe des composés dibenzo-oxépino pyrrole .

Applications De Recherche Scientifique

Asenapine maleate has several scientific research applications, including:

Mécanisme D'action

Target of Action

Asenapine Maleate primarily targets serotonin (5HT2A) and dopamine (D2) receptors . It shows strong antagonism at these receptors, with more potent activity at serotonin receptors than dopamine . It also acts as an antagonist at noradrenaline and histamine receptors .

Mode of Action

Asenapine Maleate interacts with its targets by acting as an antagonist . This means it binds to the receptors and blocks their activity, preventing the neurotransmitters serotonin and dopamine from exerting their effects . This antagonism has been shown to enhance dopamine (DA) and acetylcholine (Ach) efflux in rat brains .

Biochemical Pathways

serotonergic and dopaminergic pathways . These pathways are involved in mood regulation and other cognitive functions .

Pharmacokinetics

Asenapine Maleate is primarily metabolized through direct glucuronidation by UGT1A4 and oxidative metabolism by cytochrome P450 isoenzymes (predominantly CYP1A2) . Its oral and sublingual bioavailability is less than 2% and 35%, respectively, due to first-pass metabolism . This means that a significant portion of the drug is metabolized before it reaches systemic circulation.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le maléate d'asénapine est synthétisé par un processus en plusieurs étapes impliquant la formation de la structure centrale dibenzo-oxépino pyrrole. La synthèse implique généralement les étapes suivantes :

Formation du noyau dibenzo-oxépino pyrrole : Cette étape implique la cyclisation de précurseurs appropriés pour former la structure centrale.

Chloration : La structure centrale est ensuite chlorée pour introduire un atome de chlore à la position souhaitée.

Méthylation : L'intermédiaire chloré est méthylé pour introduire un groupe méthyle.

Formation du sel de maléate : La dernière étape implique la formation du sel de maléate par réaction de la base libre de l'asénapine avec l'acide maléique.

Méthodes de production industrielle

La production industrielle de maléate d'asénapine implique l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Le processus comprend généralement :

Méthode de coulée de solvant : Cette méthode est utilisée pour fabriquer des films sublinguaux contenant de l'asénapine.

Transporteurs lipidiques nanostructurés : L'asénapine est chargée dans des transporteurs lipidiques nanostructurés pour une administration intranasale afin d'améliorer l'efficacité thérapeutique.

Analyse Des Réactions Chimiques

Types de réactions

Le maléate d'asénapine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'asénapine est oxydée par l'enzyme cytochrome P450 1A2 (CYP1A2).

Glucuronidation : Elle subit une glucuronidation directe via l'UDP-glucuronosyltransférase 1A4 (UGT1A4).

Réactifs et conditions courantes

Oxydation : Les réactifs courants comprennent les enzymes du cytochrome P450, en particulier la CYP1A2.

Glucuronidation : Les enzymes UDP-glucuronosyltransférase, en particulier l'UGT1A4, sont impliquées dans cette réaction.

Principaux produits formés

Produits d'oxydation : Différents métabolites oxydés sont formés par l'action de la CYP1A2.

Produits de glucuronidation : Des conjugués de glucuronide sont formés par l'action de l'UGT1A4.

Applications de la recherche scientifique

Le maléate d'asénapine a plusieurs applications de recherche scientifique, notamment :

Industrie : L'asénapine est utilisée dans le développement de nouveaux systèmes d'administration de médicaments, tels que les films sublinguaux et les transporteurs lipidiques nanostructurés

Mécanisme d'action

Le maléate d'asénapine exerce ses effets par une combinaison d'activité antagoniste aux récepteurs de la sérotonine (5-HT2A) et de la dopamine (D2) . Il présente également une forte affinité pour plusieurs autres récepteurs, notamment les récepteurs 5-HT1A, 5-HT1B, 5-HT2B, 5-HT2C, 5-HT5-7, D1-4, H1 et alpha-adrénergiques . L'affinité de liaison au récepteur D2 est significativement inférieure à l'affinité 5-HT2A, ce qui est censé améliorer les symptômes négatifs des psychoses et réduire l'incidence des effets secondaires extrapyramidaux .

Comparaison Avec Des Composés Similaires

Le maléate d'asénapine est comparé à d'autres antipsychotiques de deuxième génération, tels que la rispéridone, l'olanzapine et la quétiapine . Voici quelques points clés de comparaison :

Affinité des récepteurs : L'asénapine présente un profil unique de liaison aux récepteurs avec une affinité plus élevée pour les récepteurs de la sérotonine que pour les récepteurs de la dopamine.

Profil des effets secondaires : L'asénapine a une incidence plus faible d'effets secondaires extrapyramidaux par rapport aux autres antipsychotiques.

Biodisponibilité : L'asénapine a une biodisponibilité plus élevée lorsqu'elle est administrée par voie sublinguale par rapport aux formulations orales.

Composés similaires

- Rispéridone

- Olanzapine

- Quétiapine

- Aripiprazole

- Ziprasidone

Le maléate d'asénapine se distingue par son profil unique de liaison aux récepteurs et sa faible incidence d'effets secondaires, ce qui en fait une option précieuse dans le traitement de la schizophrénie et du trouble bipolaire .

Propriétés

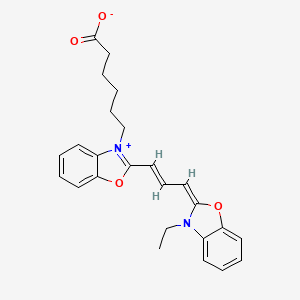

IUPAC Name |

(Z)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDCDXMAFMEDAG-CHHFXETESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017360 | |

| Record name | trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85650-56-2 | |

| Record name | Asenapine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asenapine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASENAPINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU9463U2E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

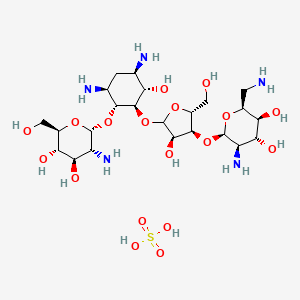

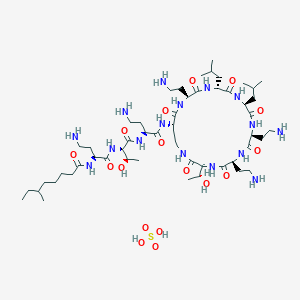

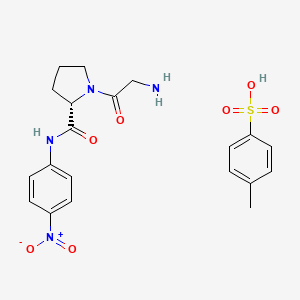

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[6]-Dehydroparadol](/img/structure/B1663509.png)

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)

![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)